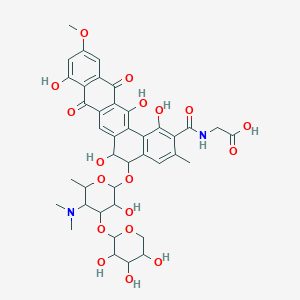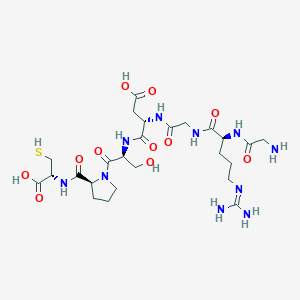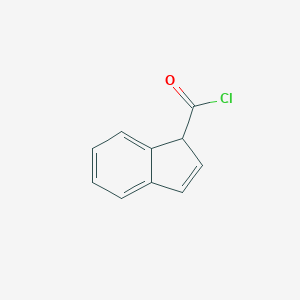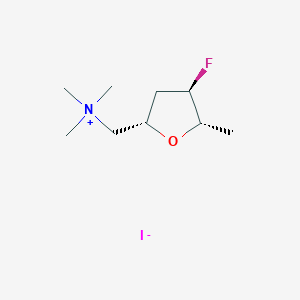![molecular formula C11H19NSi B145301 3-[3-(Trimethylsilyl)propyl]pyridine CAS No. 137017-73-3](/img/structure/B145301.png)
3-[3-(Trimethylsilyl)propyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Trimethylsilyl)propyl]pyridine, also known as TMS-pyridine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMS-pyridine is a derivative of pyridine, a heterocyclic aromatic organic compound that is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. TMS-pyridine is a versatile compound that has been studied extensively for its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[3-(Trimethylsilyl)propyl]pyridine is not fully understood, but it is believed to act as a Lewis base catalyst in organic synthesis reactions. 3-[3-(Trimethylsilyl)propyl]pyridine has also been shown to inhibit the activity of enzymes such as cyclooxygenase and histone deacetylase, which are involved in various physiological processes.
Effets Biochimiques Et Physiologiques
3-[3-(Trimethylsilyl)propyl]pyridine has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. 3-[3-(Trimethylsilyl)propyl]pyridine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 3-[3-(Trimethylsilyl)propyl]pyridine has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in various animal models. Additionally, 3-[3-(Trimethylsilyl)propyl]pyridine has been shown to exhibit anti-viral properties against viruses such as influenza and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
3-[3-(Trimethylsilyl)propyl]pyridine has several advantages and limitations for lab experiments. One advantage is its versatility as a reagent in organic synthesis reactions, where it can be used to facilitate a wide range of reactions. 3-[3-(Trimethylsilyl)propyl]pyridine is also relatively easy to synthesize and purify, making it a cost-effective reagent for lab experiments. However, 3-[3-(Trimethylsilyl)propyl]pyridine has limitations in terms of its stability and reactivity, which can affect its effectiveness as a reagent in certain reactions. Additionally, 3-[3-(Trimethylsilyl)propyl]pyridine can be toxic and should be handled with caution in lab experiments.
Orientations Futures
There are several future directions for the study of 3-[3-(Trimethylsilyl)propyl]pyridine, including its potential applications in drug discovery and development. 3-[3-(Trimethylsilyl)propyl]pyridine has been shown to exhibit anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, 3-[3-(Trimethylsilyl)propyl]pyridine has been shown to exhibit anti-viral properties, which could be explored further for the development of new anti-viral drugs. Other future directions for the study of 3-[3-(Trimethylsilyl)propyl]pyridine include its potential applications in materials science and catalysis.
Méthodes De Synthèse
3-[3-(Trimethylsilyl)propyl]pyridine can be synthesized using various methods, including the reaction of pyridine with trimethylsilyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction yields 3-[3-(Trimethylsilyl)propyl]pyridine as a colorless liquid that can be purified using distillation or chromatography. Other methods of synthesis include the reaction of pyridine with trimethylsilyl triflate or trimethylsilyl iodide.
Applications De Recherche Scientifique
3-[3-(Trimethylsilyl)propyl]pyridine has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. 3-[3-(Trimethylsilyl)propyl]pyridine is commonly used as a reagent in organic synthesis reactions, where it acts as a Lewis base catalyst to facilitate reactions such as acylation, alkylation, and Michael addition. 3-[3-(Trimethylsilyl)propyl]pyridine has also been studied for its potential applications in medicinal chemistry, where it has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
Propriétés
Numéro CAS |
137017-73-3 |
|---|---|
Nom du produit |
3-[3-(Trimethylsilyl)propyl]pyridine |
Formule moléculaire |
C11H19NSi |
Poids moléculaire |
193.36 g/mol |
Nom IUPAC |
trimethyl(3-pyridin-3-ylpropyl)silane |
InChI |
InChI=1S/C11H19NSi/c1-13(2,3)9-5-7-11-6-4-8-12-10-11/h4,6,8,10H,5,7,9H2,1-3H3 |
Clé InChI |
ZZMJFUYAOUMHQI-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC1=CN=CC=C1 |
SMILES canonique |
C[Si](C)(C)CCCC1=CN=CC=C1 |
Synonymes |
Pyridine, 3-[3-(trimethylsilyl)propyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



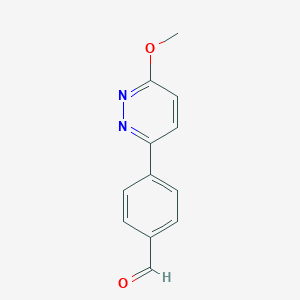
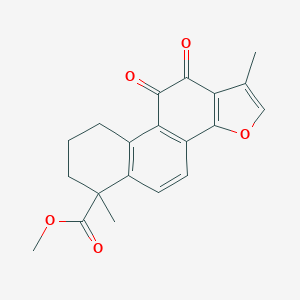
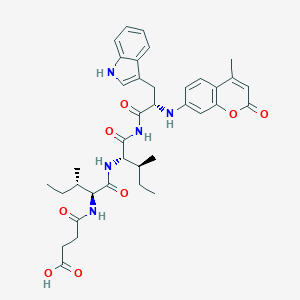
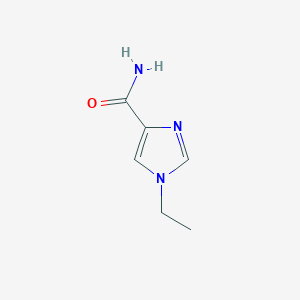
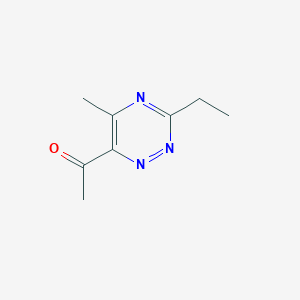
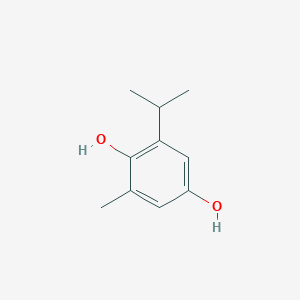
![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
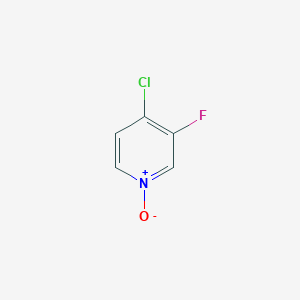
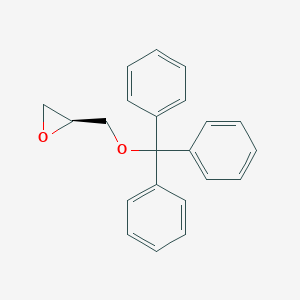
![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)
